Desmethyl Fosinopril Sodium Salt Desmethyl Fosinopril Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206910
InChI:
SMILES:
Molecular Formula: C₂₉H₄₃NNaO₇P
Molecular Weight: 571.62

Desmethyl Fosinopril Sodium Salt

CAS No.:

Cat. No.: VC0206910

Molecular Formula: C₂₉H₄₃NNaO₇P

Molecular Weight: 571.62

* For research use only. Not for human or veterinary use.

Desmethyl Fosinopril Sodium Salt -

Specification

Molecular Formula C₂₉H₄₃NNaO₇P
Molecular Weight 571.62

Introduction

Chemical Structure and Functional Groups

Desmethyl Fosinopril Sodium Salt is structurally related to fosinopril sodium (C₃₀H₄₅NNaO₇P), differing by the absence of a methyl group. Its molecular formula reflects this demethylation, with a molecular weight of 571.62 g/mol . The compound retains a phosphinate group, which is central to ACE inhibition, as well as a proline moiety and a cyclohexyl substituent. These features enable specific interactions with ACE’s active site, though the demethylation may alter binding affinity or metabolic stability .

PropertyValueSource
Molecular FormulaC₂₉H₄₃NNaO₇P
Molecular Weight571.62 g/mol
SolubilityWater-soluble (>20 mg/mL)
Physical StateWhite to off-white crystalline powder

Synthesis and Structural Modifications

The synthesis of Desmethyl Fosinopril Sodium Salt involves targeted modifications of fosinopril’s structure. While exact synthetic pathways are proprietary, the process likely includes:

  • Demethylation: Removal of a methyl group from fosinopril’s backbone, possibly via enzymatic or chemical reduction.

  • Phosphinate Group Formation: Introduction of a phosphinate group to maintain ACE-binding capability .

  • Salt Formation: Conversion to the sodium salt to enhance solubility and bioavailability .

These steps ensure the compound retains structural motifs critical for ACE inhibition while introducing modifications for research purposes.

Mechanism of Action and Pharmacological Relevance

  • ACE Inhibition: The phosphinate group facilitates competitive inhibition, similar to fosinoprilat (the active metabolite of fosinopril) .

  • Metabolic Stability: Demethylation could influence hepatic or renal metabolism, potentially affecting half-life or bioavailability .

  • Selectivity: Structural changes may alter interactions with ACE subtypes or off-target enzymes.

Pharmacokinetic and Metabolic Considerations

Fosinopril’s pharmacokinetics are well-documented, but Desmethyl Fosinopril Sodium Salt’s profile remains under investigation. Key insights include:

  • Absorption: Fosinopril is absorbed in the small intestine (~36% bioavailability), but desmethylation may alter absorption kinetics .

  • Metabolism: Fosinopril is hydrolyzed to fosinoprilat, with additional glucuronidation and hydroxylation pathways . Desmethyl Fosinopril Sodium Salt may undergo similar or distinct metabolic transformations.

  • Excretion: Fosinoprilat is primarily excreted renally; desmethylated metabolites may follow similar pathways .

Research Applications and Comparative Analysis

Desmethyl Fosinopril Sodium Salt is employed in studies to:

  • Elucidate ACE Inhibition Mechanisms: By comparing its activity to other ACE inhibitors.

  • Evaluate Metabolite Effects: Assessing whether demethylation impacts therapeutic or adverse outcomes.

  • Develop Structural Analogs: Informing drug design for improved selectivity or potency.

Comparative ACE Inhibitors

CompoundMechanismUnique Features
FosinoprilProdrug → FosinoprilatPhosphinate group, dual enzymatic activation (intestinal/liver)
EnalaprilProdrug → EnalaprilatRequires hydrolysis to active form
LisinoprilDirectly activeNo prodrug; renal excretion dominant
Desmethyl Fosinopril Sodium SaltACE inhibition via phosphinate groupDemethylation may alter binding kinetics or metabolic stability

Future Research Directions

  • Metabolite Profiling: Investigating its role as a fosinopril metabolite and potential bioactivity.

  • ACE Subtype Selectivity: Assessing interactions with ACE isoforms (e.g., ACE2).

  • Drug-Drug Interactions: Evaluating effects on co-administered therapies (e.g., diuretics, NSAIDs).

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